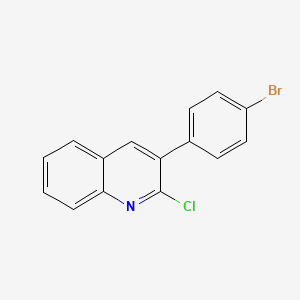

3-(4-Bromophenyl)-2-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQNXSNEIWRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526961 | |

| Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85274-82-4 | |

| Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85274-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl 2 Chloroquinoline and Its Precursors

Strategies for Constructing the 2-Chloroquinoline (B121035) Framework

The introduction of a chlorine atom at the 2-position and a functional group at the 3-position of the quinoline (B57606) ring is a common strategy that allows for further elaboration of the molecule. Several synthetic routes are available for constructing this key framework.

Vilsmeier-Haack Reaction Approaches for 2-Chloroquinoline-3-Carbaldehyde (B1585622)

The Vilsmeier-Haack reaction stands out as a powerful and widely utilized method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides. ijsr.net This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijsr.net

The reaction proceeds by the formylation of an acetanilide (B955) derivative. The process involves the initial conversion of the acetanilide to an imidoyl chloride, which then forms an N-(α-chlorovinyl)aniline intermediate. Subsequent diformylation at the β-position of the enamine intermediate, followed by cyclization, yields the 2-chloroquinoline-3-carbaldehyde product. The reaction is typically conducted by adding the acetanilide to the pre-formed Vilsmeier reagent and heating the mixture. An aqueous workup precipitates the product, which can then be purified by recrystallization. iucr.org

Key parameters for a successful Vilsmeier-Haack reaction include the careful control of the stoichiometry of the reagents and maintaining anhydrous conditions to prevent hydrolysis of intermediates. Variations of the classical procedure, such as the use of phosphorus pentachloride (PCl₅), have been reported to enhance the efficiency of the chlorination step. This method has proven to be a versatile and reliable route for accessing 2-chloroquinoline-3-carbaldehydes, which are valuable precursors for more complex quinoline derivatives. ingentaconnect.com

Intramolecular Cyclization Techniques for Quinoline Ring Formation

Intramolecular cyclization represents a fundamental strategy for the synthesis of the quinoline ring system. These reactions typically involve the formation of a new bond between two appropriately positioned functional groups on a precursor molecule, leading to the construction of the heterocyclic ring.

One notable approach involves the intramolecular substitution of a vinylic fluorine in ortho-substituted β,β-difluorostyrenes. acs.org For instance, the reaction of β,β-difluoro-o-isocyanostyrenes with organometallic reagents like organomagnesium or organolithium compounds generates an sp² carbanion on the isocyano carbon. acs.orgnih.gov This nucleophilic center then attacks the difluorovinyl group, leading to the displacement of a fluorine atom and the formation of a 3-fluoroquinoline. acs.orgnih.gov This method provides a direct route to ring-fluorinated quinolines, which are of significant interest in medicinal and materials chemistry. acs.org

Another strategy involves the cyclization of β-(2-aminophenyl)-α,β-ynones, which can undergo intramolecular cyclization to form quinolines at room temperature. rsc.org Additionally, N-chlorosuccinimide (NCS) has been employed to mediate intramolecular cyclization reactions, leading to the formation of a C-N bond and the construction of the quinoline core. nih.gov These diverse intramolecular cyclization techniques offer powerful tools for the synthesis of a wide range of substituted quinolines.

Friedländer-Type Condensations for Quinoline Derivatives

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. jk-sci.comwikipedia.org In its general form, it involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. researchgate.netresearchgate.net This reaction can be catalyzed by either acids or bases, and in some cases, can proceed simply by heating the reactants together. researchgate.netresearchgate.net

The reaction mechanism can proceed through two primary pathways. In the first, an aldol-type addition occurs between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org

The simplicity of the starting materials and the operational ease of the reaction have made the Friedländer synthesis a popular choice for the preparation of a wide variety of substituted quinolines. jk-sci.com The reaction has been adapted for use with various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids, further enhancing its utility. wikipedia.org

Pfitzinger Reaction Protocols for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a direct route to quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction is considered an extension of the Friedländer synthesis. researchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org A variety of carbonyl compounds can be employed, leading to a diverse range of substituted quinoline-4-carboxylic acids. researchgate.netacs.org

Recent advancements in the Pfitzinger reaction have focused on improving its efficiency and environmental footprint through the use of green chemistry principles, such as solvent-free conditions, efficient catalysts, and microwave irradiation. These modifications have made the Pfitzinger reaction an even more valuable tool for the synthesis of these important quinoline derivatives. nih.gov

Skraup and Doebner-Miller Syntheses Adaptations in Quinoline Production

The Skraup and Doebner-Miller reactions are foundational methods for the synthesis of quinolines, often starting from anilines. The Skraup synthesis, one of the oldest methods, involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline itself. iipseries.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.org

The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol. nih.govwikipedia.org This allows for the synthesis of substituted quinolines. researchgate.net The reaction is typically carried out in the presence of a strong acid. nih.gov The mechanism is complex and has been the subject of debate, but it is generally accepted to involve the formation of an N-aryliminium salt intermediate that cyclizes to form the quinoline ring. acs.org

Both the Skraup and Doebner-Miller reactions have been adapted and modified over the years to improve yields and expand their substrate scope. These adaptations include the use of different catalysts and reaction conditions to control the regioselectivity of the reaction. researchgate.net

Multicomponent Reactions (MCRs) for Convergent Quinoline Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like quinolines. rsc.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This convergent approach offers significant advantages in terms of synthetic efficiency and the rapid generation of molecular diversity. rsc.orgiicbe.org

Several MCRs have been successfully applied to the synthesis of quinoline scaffolds. rsc.org For example, a one-pot, three-component reaction of an acetal, an aromatic amine, and an alkyne, catalyzed by bismuth(III) triflate, has been shown to produce quinolines in good yields under mild conditions. researchgate.net The ability to vary the different components in these reactions allows for the facile creation of libraries of substituted quinolines. nih.gov The development of novel MCRs for quinoline synthesis continues to be an active area of research, driven by the demand for efficient and versatile methods to access these important heterocyclic compounds. rsc.org

Introduction of the Bromophenyl Moiety

Attaching the 4-bromophenyl group to the C-3 position of the quinoline ring is a critical step that can be accomplished through several powerful C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging aryl-aryl bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of 3-arylquinolines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its high tolerance of functional groups and the relatively low toxicity of its boron-based reagents. libretexts.orgyoutube.com The reaction facilitates the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of 3-(4-Bromophenyl)-2-chloroquinoline, a common strategy involves the coupling of a 2-chloro-3-haloquinoline (e.g., 3-bromo-2-chloroquinoline) with 4-bromophenylboronic acid. The presence of a base is crucial for the transmetalation step. libretexts.org Various palladium catalysts and ligands can be employed to optimize the reaction, with phosphine (B1218219) ligands being common. claremont.edu The choice of ligand, base, and solvent system can significantly impact the reaction's yield and efficiency. nih.govresearchgate.net

| Quinoline Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Chloro-3-bromoquinoline | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | researchgate.net |

| 2-Chloro-3-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 85 | researchgate.net |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | researchgate.net |

This table presents representative conditions for Suzuki-Miyaura couplings analogous to the synthesis of the target compound, based on established literature for similar substrates.

The Stille coupling offers another robust method for C-C bond formation, involving the reaction of an organotin compound (stannane) with an organohalide catalyzed by palladium. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of Stille coupling is the stability and reactivity of organostannanes, which are generally tolerant of a wide range of functional groups. organic-chemistry.org However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

In the context of synthesizing this compound, the reaction would typically involve coupling a substrate like 3-bromo-2-chloroquinoline (B35304) with (4-bromophenyl)tributylstannane. A critical consideration for this specific molecule is chemoselectivity. The substrate contains a C-Cl bond at the 2-position of the quinoline and a C-Br bond on the phenyl ring. Palladium catalysts can exhibit preferential reactivity towards different carbon-halogen bonds, which can be modulated by the choice of ligands and additives like copper(I) salts. nih.govnih.gov For instance, oxidative addition to a C-Br bond is generally faster than to a C-Cl bond, suggesting that coupling at the 3-position of a 3-bromo-2-chloroquinoline precursor would be favored. nih.gov

| Halide Substrate | Organostannane | Catalyst | Additive | Solvent | Selectivity/Yield | Reference |

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh₃)₄ | None | Dioxane | 33:1 (C-Br:C-OTf) | nih.gov |

| 3,5-Dibromo-2-pyrone | (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | Selective for C3 | nih.gov |

| 3,5-Dibromo-2-pyrone | (Tributylstannyl)benzene | Pd(PPh₃)₄ | CuI | DMF | Selective for C5 | nih.gov |

This table illustrates the principles of chemoselectivity in Stille couplings, which is a key consideration for multifunctionalized systems.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org For SNAr to occur, the aromatic ring must usually be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

While SNAr is highly effective for installing heteroatom nucleophiles, its application for forming C-C bonds is more limited and generally requires a potent carbanion nucleophile. In heteroaromatic systems like quinoline, the ring nitrogen provides activation, making positions C2 and C4 particularly susceptible to nucleophilic attack. researchgate.netmdpi.com However, direct arylation at the C3 position via an SNAr mechanism is challenging and not a common synthetic route. An SNAr reaction is more likely to be involved in a preceding step, such as the synthesis of a precursor. For example, reacting a 2,4-dichloroquinoline (B42001) with an amine nucleophile selectively at the C4 position is a well-established method. mdpi.commdpi.com

An alternative to metal-catalyzed pathways is the Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction. This process proceeds through a radical chain mechanism and is particularly useful for forming C-C bonds on unactivated aromatic systems. wikipedia.orgchim.it The reaction is typically initiated by photostimulation or a chemical reductant, which provides an electron to the aryl halide substrate to form a radical anion. inflibnet.ac.in This radical anion then fragments, losing the halide to generate an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. wikipedia.orgresearchgate.net

The SRN1 mechanism could theoretically be applied to the synthesis of this compound. This would involve the reaction of a 3-halo-2-chloroquinoline with a nucleophile generated from 4-bromobenzene, such as a phenide anion. The key advantage of the SRN1 pathway is that it circumvents the need for transition metal catalysts and can proceed under relatively mild conditions, often providing good yields for sterically hindered substrates. inflibnet.ac.inresearchgate.net

SRN1 Chain Propagation Cycle

Initiation: ArX + e⁻ → [ArX]•⁻

Fragmentation: [ArX]•⁻ → Ar• + X⁻

Coupling: Ar• + Nu⁻ → [ArNu]•⁻

Electron Transfer: [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

Where ArX is the aryl halide (e.g., 3-bromo-2-chloroquinoline) and Nu⁻ is the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Selective Chlorination Strategies at the C-2 Position of the Quinoline Ring

The introduction of a chlorine atom at the C-2 position of the quinoline ring is most efficiently achieved by the chemical transformation of a precursor, specifically the corresponding quinolin-2(1H)-one (also known as a 2-quinolone or carbostyril). This method is highly selective and widely used in heterocyclic chemistry.

| Quinolone Substrate | Chlorinating Agent | Conditions | Product | Yield (%) | Reference |

| N-Phenylacetamide derivatives | POCl₃ / DMF (Vilsmeier reagent) | 120 °C | 2-Chloro-3-formylquinolines | 60-80 | nih.gov |

| Quinolin-4-ol | PBr₃ | DMF, 30 min | 4-Bromoquinoline | 88 | chemicalbook.com |

| 3-Bromo-4-quinolone | POCl₃ | Reflux | 3-Bromo-4-chloroquinoline | N/A | prepchem.com |

This table provides examples of halogenating agents used on quinolone and quinolinol precursors to yield haloquinolines.

Phosphoryl Chloride (POCl3) Mediated Chlorination

Phosphoryl chloride (POCl3) is a widely utilized and potent reagent for the chlorination of 2-quinolinones to their corresponding 2-chloroquinolines. commonorganicchemistry.comnih.govresearchgate.net This reaction proceeds by converting the hydroxyl group of the quinolinone tautomer into a better leaving group, facilitating nucleophilic substitution by a chloride ion.

The general mechanism involves the activation of the carbonyl group of the quinolinone by POCl3. This is followed by the attack of a chloride ion to yield the desired 2-chloroquinoline. The reaction is often carried out in excess POCl3, which can also serve as the solvent. The reaction mixture is typically heated to ensure completion. commonorganicchemistry.com One specific synthetic route describes the reaction of 3-(4-BROMOPHENYL)-2(1H)-QUINOLINONE with trichlorophosphate (an alternative name for phosphoryl chloride) in dichloromethane (B109758) at 0°C, followed by heating with tetrabutylammonium (B224687) chloride at 40°C for 15 hours under an inert atmosphere. chemicalbook.com

The reaction of quinazolones with POCl3 to form chloroquinazolines, a related heterocyclic system, has been shown to occur in two stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures (below 25°C) under basic conditions, followed by conversion to the chloro derivative upon heating to 70-90°C. nih.gov This suggests that careful control of reaction conditions can be crucial for optimizing the yield and purity of the desired product.

Table 1: Reaction Conditions for POCl3 Mediated Chlorination

| Starting Material | Reagent | Solvent | Temperature | Time | Reference |

| 3-(4-Bromophenyl)-2(1H)-quinolinone | POCl3, Tetrabutylammonium chloride | Dichloromethane | 0°C then 40°C | 15 h | chemicalbook.com |

| Generic 2-Quinolinone | POCl3 | Excess POCl3 (as solvent) | Reflux | 2 h | commonorganicchemistry.com |

| Generic Quinazolone | POCl3 | - | < 25°C then 70-90°C | - | nih.gov |

Alternative Selective Chlorination Methods

While POCl3 is effective, alternative chlorinating agents and methods are continuously being explored to improve selectivity, reduce harsh reaction conditions, and enhance safety. Other phosphorus-based reagents, such as phosphorus pentachloride (PCl5), can also be used for similar transformations.

Alternatives to traditional chlorination for various applications include chlorine dioxide and chloramines, though their direct applicability to quinolinone chlorination is not as established as POCl3. nih.govwatertechnologies.com For other heterocyclic systems, reagents like N-chlorosuccinimide (NCS) have been employed for chlorination. google.com The development of new methods often focuses on milder conditions and greater functional group tolerance.

Directed Synthesis of this compound

The synthesis of this specific chloroquinoline can be approached through multi-step sequences starting from simpler precursors or through more direct one-pot methodologies.

Step-by-Step Elaboration from Simpler Halogenated Quinoline Precursors

A plausible synthetic route involves the construction of the quinoline core first, followed by the introduction of the bromo-phenyl and chloro substituents in a controlled manner. For instance, one could envision a strategy starting with a simpler halogenated quinoline, such as 2-chloro-3-iodoquinoline. A Suzuki-Miyaura cross-coupling reaction with (4-bromophenyl)boronic acid could then introduce the desired aryl group at the 3-position. This type of cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov

Another approach could involve the synthesis of a 3-substituted quinoline, which is then halogenated at the 2-position as the final step. The synthesis of various substituted quinolines can be achieved through established name reactions like the Doebner-von Miller, Skraup, or Friedländer synthesis. tandfonline.com

One-Pot and Cascade Reaction Sequences for Direct Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. acgpubs.orgorganic-chemistry.org While a specific one-pot synthesis for this compound is not prominently detailed in the provided search results, the principles of one-pot synthesis are being increasingly applied to the creation of complex heterocyclic molecules. sioc-journal.cn Such a process could theoretically involve the simultaneous or sequential combination of aniline derivatives, a suitable three-carbon synthon, and a brominating/chlorinating agent in a single reaction vessel. Researchers are actively developing one-pot methods for quinoline synthesis using various catalysts and reaction conditions. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to minimize environmental impact. ijpsjournal.comresearchgate.net This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov The application of microwave irradiation can accelerate the synthesis of quinoline derivatives. mdpi.comnih.gov For instance, the Friedländer synthesis of quinolines has been successfully performed using a solid acid catalyst (Nafion NR50) in ethanol (B145695) under microwave conditions. mdpi.com This approach avoids the use of harsh acids and high temperatures associated with traditional methods. The use of microwave assistance in the chlorination step or in a one-pot synthesis of this compound could offer a more sustainable and efficient alternative to conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often hours to days | Minutes to hours |

| Energy Consumption | High | Lower |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

| Solvent Use | Can be significant | Often reduced or solvent-free |

The ongoing development of green synthetic methodologies promises more environmentally benign and efficient routes to valuable compounds like this compound. nih.gov

An exploration of modern, environmentally conscious synthetic strategies reveals various advanced methodologies for preparing this compound and its essential precursors. These methods, which include ultrasound-promoted reactions, heterogeneous catalysis, catalyst-free approaches, and reactions under solvent-free or aqueous conditions, align with the principles of green chemistry by enhancing efficiency, reducing waste, and often avoiding harsh reaction conditions.

2 Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and often improving yields through the phenomenon of acoustic cavitation. This technique has been effectively applied to the synthesis of precursors for 3-aryl-2-chloroquinolines.

A key precursor, 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-one (a quinoline chalcone), can be synthesized via a Claisen-Schmidt condensation between 2-chloroquinoline-3-carbaldehyde and a substituted acetophenone. Research demonstrates that this transformation can be significantly enhanced by using ultrasonic irradiation in conjunction with a K₂CO₃–Al₂O₃ catalyst. tandfonline.comresearchgate.net This method presents a green alternative to traditional base-catalyzed reactions, which often require longer reaction times and generate more waste. tandfonline.com

The ultrasonic-mediated approach offers substantial improvements in reaction times and yields. For instance, the synthesis of the 4-bromo-substituted chalcone (B49325), a direct precursor, achieved a high yield in a remarkably short time under ultrasound irradiation compared to conventional stirring methods. researchgate.net

| Entry | R Group | Method | Time (min) | Yield (%) |

| 1 | H | Stirring | 300 | 78 |

| 2 | H | Ultrasound | 3.5 | 81 |

| 3 | 4-Cl | Stirring | 180 | 76 |

| 4 | 4-Cl | Ultrasound | 3 | 83 |

| 5 | 4-Br | Stirring | 240 | 75 |

| 6 | 4-Br | Ultrasound | 4 | 85 |

| 7 | 4-OCH₃ | Stirring | 360 | 70 |

| 8 | 4-OCH₃ | Ultrasound | 5 | 78 |

This table presents a comparison of reaction times and yields for the synthesis of various 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-ones using conventional stirring versus ultrasound irradiation with a K₂CO₃–Al₂O₃ catalyst. Data sourced from researchgate.net.

The data clearly indicates that ultrasound irradiation dramatically reduces reaction times from hours to minutes while consistently improving the product yield. researchgate.net This efficiency highlights the significant advantage of sonochemistry in synthesizing quinoline-based compounds. tandfonline.com

3 Heterogeneous Catalysis and Catalyst-Free Synthesis

The development of reactions that utilize heterogeneous catalysts or proceed without any catalyst is a cornerstone of green chemistry, simplifying product purification and minimizing chemical waste.

Heterogeneous Catalysis

As mentioned, the ultrasound-promoted synthesis of quinoline chalcones employs K₂CO₃–Al₂O₃, which acts as a solid-supported, heterogeneous catalyst. tandfonline.comresearchgate.net This system is inexpensive, non-toxic, easy to handle, and allows for a cleaner reaction profile with good dispersion of active sites. researchgate.nettandfonline.com Another example involves the use of β-cyclodextrin-SO₃H as a catalytic host for solvent-free multicomponent reactions of 2-chloro-3-formylquinolines to produce quinolinyl-thiazolidinones, demonstrating the versatility of heterogeneous catalysts in modifying this precursor. rsc.orgrroij.com

For the direct synthesis of the target compound, this compound, a plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a 2-chloro-3-haloquinoline (where the halogen at position 3 is iodine or bromine) with (4-bromophenyl)boronic acid. The site-selectivity of such reactions on heteroaryl polyhalides is critical and depends on factors like the carbon-halogen bond dissociation energy and the nature of the palladium catalyst and ligands used. rsc.org Generally, the C-I bond is more reactive than the C-Br bond, which is more reactive than the C-Cl bond, allowing for selective coupling. rsc.org

Catalyst-Free Synthesis

Remarkably, several synthetic routes for quinoline derivatives have been developed that proceed efficiently without the need for a metal or acid/base catalyst. A notable example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which yields multiply substituted quinolines. organic-chemistry.org This method is attractive for its operational simplicity and reduced environmental impact. organic-chemistry.org Similarly, catalyst-free, three-component reactions of quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724) under microwave irradiation have been reported for the synthesis of 2-anilinoquinolines. nih.gov While not producing the exact target compound, these methodologies showcase the potential for catalyst-free pathways in quinoline chemistry.

4 Solvent-Free and Aqueous Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green synthesis, leading to the exploration of solvent-free (solid-state) and aqueous reaction media.

Solvent-Free Conditions

The synthesis of quinoline chalcone precursors from 2-chloroquinoline-3-carbaldehyde and substituted acetophenones using a K₂CO₃–Al₂O₃ catalyst can be effectively performed under solvent-free conditions with ultrasonic irradiation. tandfonline.comtandfonline.com This solid-state approach not only prevents pollution from organic solvents but also simplifies the work-up procedure. tandfonline.com Similarly, the synthesis of quinolinyl-thiazolidinones using a β-cyclodextrin-SO₃H catalyst proceeds in high yields under solvent-free conditions, highlighting the broad applicability of this approach. rsc.orgrroij.com

Aqueous Reaction Conditions

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Catalyst-free, multicomponent reactions for synthesizing various heterocyclic compounds, including dihydroquinolines, have been successfully developed in aqueous media, often accelerated by ultrasound. nih.gov For example, the condensation of malononitrile, 2-naphthol, various aldehydes, and ammonium (B1175870) acetate (B1210297) under ultrasound irradiation in water efficiently produces dihydroquinoline derivatives. nih.gov The use of water as a solvent in such syntheses often leads to high yields and straightforward product isolation. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Pathways for Key Synthetic Transformations

The formation of the 3-(4-Bromophenyl)-2-chloroquinoline core and its functionalization involves several key chemical transformations. The mechanisms of these reactions provide insight into the reactivity and electronic properties of the molecule.

Mechanistic Studies of Vilsmeier-Haack Formylation in Quinoline (B57606) Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In the context of quinoline synthesis, particularly for creating precursors to this compound, this reaction plays a pivotal role. The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via Vilsmeier-Haack cyclization is a notable application.

The mechanism commences with the formation of the Vilsmeier reagent, a chloroiminium ion (also referred to as a halomethyleniminium salt), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgyoutube.com This electrophilic species then attacks the electron-rich aromatic ring of an N-arylacetamide. The reaction is particularly favored when the N-arylacetamide contains electron-donating groups.

The subsequent steps involve an intramolecular cyclization. The initial electrophilic substitution leads to an intermediate which then undergoes ring closure to form the quinoline ring system. A final hydrolysis step during workup converts the resulting iminium ion into the aldehyde group, yielding a 2-chloro-3-formylquinoline. wikipedia.org

Table 1: Key Steps in Vilsmeier-Haack Quinoline Synthesis

| Step | Description | Reactants | Intermediates/Products |

| 1 | Formation of Vilsmeier Reagent | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Chloroiminium ion |

| 2 | Electrophilic Aromatic Substitution | N-arylacetamide, Vilsmeier reagent | Aryl-iminium intermediate |

| 3 | Intramolecular Cyclization | Aryl-iminium intermediate | Dihydroquinoline intermediate |

| 4 | Aromatization & Hydrolysis | Dihydroquinoline intermediate | 2-chloro-3-formylquinoline |

Mechanism of Chalcone (B49325) Formation via Claisen-Schmidt Condensation

Chalcones, which can serve as precursors for the synthesis of various heterocyclic compounds including quinolines, are commonly synthesized through the Claisen-Schmidt condensation. core.ac.ukresearchgate.net This reaction involves an aldol (B89426) condensation between an aromatic aldehyde and a ketone. youtube.com

The mechanism can be either base-catalyzed or acid-catalyzed. core.ac.uk In the base-catalyzed pathway, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone (e.g., acetophenone) to form a reactive enolate ion. core.ac.ukyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone. core.ac.uk Subsequent dehydration of this aldol adduct under the reaction conditions yields the α,β-unsaturated ketone, the chalcone. core.ac.uk

The acid-catalyzed mechanism, on the other hand, proceeds through the formation of an enol from the ketone. core.ac.uk

Palladium Catalytic Cycles in Cross-Coupling Reactions (e.g., Pd(II)/Pd(IV) Cycle)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly relevant for modifying the this compound scaffold. While the Pd(0)/Pd(II) cycle is common in many cross-coupling reactions like Suzuki, Heck, and Sonogashira, the Pd(II)/Pd(IV) cycle has also been implicated, particularly in reactions involving certain ligands and conditions. researchgate.netrsc.orgmdpi.com

A typical Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction, such as the Suzuki coupling, generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., this compound), forming a Pd(II) intermediate. mdpi.comlibretexts.org

Transmetalation: A second organic fragment is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The less common Pd(II)/Pd(IV) cycle can become operative under specific conditions, often with palladacycle precatalysts. researchgate.net In such cases, the palladacycle can impart unique stability to the catalytic species, enabling a pathway that involves a Pd(IV) intermediate. researchgate.net The poor reactivity of aryl chlorides in some traditional palladium-catalyzed couplings has driven the development of new catalyst systems, including those based on bulky, electron-rich phosphines and carbenes, which can facilitate the challenging oxidative addition step. researchgate.net

Radical Reaction Mechanisms (e.g., SRN1 Type) in Halogenated Systems

In certain reactions of halogenated aromatic compounds, a radical-nucleophilic aromatic substitution (SRN1) mechanism can occur. wikipedia.orginflibnet.ac.in This pathway is distinct from the more common nucleophilic aromatic substitution (SNAr) mechanism. The SRN1 reaction does not require the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org

The SRN1 mechanism is a chain reaction that proceeds through the following key steps:

Initiation: An electron is transferred to the aryl halide, forming a radical anion. wikipedia.orginflibnet.ac.in This can be initiated by a chemical catalyst or an external electron source. inflibnet.ac.in

Propagation:

The radical anion fragments, losing the halide ion to form an aryl radical. wikipedia.orginflibnet.ac.in

This aryl radical then reacts with a nucleophile to form a new radical anion. wikipedia.org

The new radical anion transfers its electron to another molecule of the starting aryl halide, forming the substitution product and regenerating the initial radical anion to continue the chain. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical is quenched, for instance, by abstracting a hydrogen atom. wikipedia.org

This type of mechanism has been invoked to explain product distributions in certain nucleophilic aromatic substitution reactions that are not consistent with an aryne or SNAr pathway. wikipedia.org

Intramolecular Cyclization and Ring-Closure Mechanisms

The formation of the quinoline ring system itself is a prime example of an intramolecular cyclization reaction. Various named reactions, such as the Combes, Conrad-Limpach, and Friedländer syntheses, lead to quinolines through different cyclization strategies. nih.govyoutube.com

For instance, the Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. The proposed mechanism involves the initial formation of an enamine from the condensation of the aniline and one of the ketone carbonyls. youtube.com This is followed by protonation of the remaining ketone and subsequent electrophilic attack of the activated carbonyl carbon onto the aniline ring. Dehydration then leads to the aromatic quinoline product. youtube.com

Another example is the Camps cyclization, which involves the base-catalyzed intramolecular aldol condensation of N-(2-acylaryl)amides to form quinolinones. mdpi.com The mechanism is driven by the formation of an enolate which then attacks an amide carbonyl intramolecularly.

More modern methods may involve transition-metal catalysis or other reagents to facilitate the ring closure. For example, N-chlorosuccinimide (NCS) has been used to mediate intramolecular cyclization reactions to form C-N bonds in the synthesis of complex indoloquinolines. nih.gov

Nucleophilic Substitution Pathways at the C-2 Chloro Position

The chlorine atom at the C-2 position of the this compound ring is susceptible to nucleophilic substitution. This reactivity is a key feature for the further functionalization of the molecule. The quinoline ring is π-electron deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. quora.com

The generally accepted mechanism for nucleophilic aromatic substitution on such heteroaromatic systems involves an addition-elimination pathway (SNAr). researchgate.net

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C-2). This leads to the formation of a negatively charged, non-aromatic intermediate, often called a Meisenheimer complex. researchgate.net The negative charge is stabilized by delocalization over the electron-deficient quinoline ring system.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The reactivity of the 2-chloro position can be influenced by several factors. While resonance structures predict that both the 2- and 4-positions are susceptible to nucleophilic attack, the 2-position often shows preferential reactivity. quora.com However, the relative reactivity of the 2- and 4-positions can be dependent on the nature of the nucleophile and the reaction conditions. researchgate.net For instance, in some cases, the 4-chloro position can be more reactive, while in others, the 2-chloro position reacts more readily. The nature of the leaving group also plays a crucial role; for example, an ethylthio group at the C-2 position has been shown to be a better leaving group than a chloro group in hydrazinolysis reactions. mdpi.com

Elucidation of Reaction Intermediates and Transition States

The synthesis of 3-aryl-2-chloroquinolines often proceeds through multi-step reaction sequences involving several key intermediates and transition states. A plausible and widely recognized pathway for forming the 2-chloroquinoline (B121035) core with a substituent at the 3-position is the Vilsmeier-Haack reaction, starting from an appropriately substituted N-arylacetamide. researchgate.netijsr.net

In the context of synthesizing this compound, the likely starting material would be N-(phenyl)-2-(4-bromophenyl)acetamide. The reaction mechanism is proposed to initiate with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). jk-sci.comslideshare.net

The subsequent key steps are believed to be:

Formation of an Imidoyl Chloride: The N-arylacetamide reacts with the Vilsmeier reagent, leading to the formation of an imidoyl chloride intermediate.

Generation of an N-(α-chlorovinyl)aniline: This imidoyl chloride then tautomerizes to form a more reactive N-(α-chlorovinyl)aniline intermediate.

Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-(α-chlorovinyl)aniline derivative undergoes an intramolecular electrophilic attack on the vinyl carbon, leading to the formation of a six-membered ring. This cyclization step is a critical transition state in the formation of the quinoline nucleus.

Aromatization and Chlorination: The cyclized intermediate then undergoes aromatization through the elimination of a proton. The presence of the chlorinating agent (e.g., from POCl₃) facilitates the chlorination at the C-2 position of the quinoline ring, yielding the final this compound product.

Another potential, though less direct, route could involve the Pfitzinger reaction, which typically yields quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. wikipedia.org Adaptation of this reaction for the synthesis of the target molecule would require a 4-bromophenyl-substituted carbonyl compound and subsequent modification of the resulting quinoline structure. The mechanism involves the initial hydrolysis of isatin to a keto-acid, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates. wikipedia.org

Influence of Catalysts and Reaction Conditions on Selectivity and Efficiency

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and reaction conditions.

Catalysts:

Vilsmeier Reagent Precursors: The choice of reagents to form the Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with DMF, can affect the reactivity and yield. nih.gov

Lewis Acids and Solid Catalysts: In related reactions for the synthesis of quinoline derivatives, various catalysts have been employed to enhance reaction rates and yields. For instance, K₂CO₃-Al₂O₃ has been used as an efficient and eco-friendly catalyst in the synthesis of related quinoline chalcones under ultrasonic irradiation, suggesting its potential applicability. researchgate.net

Phase Transfer Catalysts: For reactions involving immiscible reactants, phase transfer catalysts can be beneficial.

Metal Catalysts: While not directly applicable to the Vilsmeier-Haack synthesis itself, subsequent modifications of the quinoline ring can be catalyzed by transition metals. For example, palladium-catalyzed cross-coupling reactions are common for introducing aryl groups. researchgate.net

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. The formation of the Vilsmeier reagent and the initial reaction with the acetanilide (B955) are often carried out at low temperatures (0-5 °C), followed by heating to promote cyclization and aromatization (typically 60-90 °C). ijsr.net

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. DMF often serves as both a reactant (in forming the Vilsmeier reagent) and a solvent. nih.gov

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials and to minimize the formation of side products.

Stoichiometry of Reagents: The molar ratio of the N-arylacetamide to the Vilsmeier reagent and chlorinating agent is crucial for achieving high yields and minimizing impurities.

The table below summarizes the influence of various catalysts and conditions on the synthesis of related 2-chloroquinolines, providing insights into the potential optimization of the synthesis of this compound.

| Catalyst/Condition | Effect on Reaction | Reference |

| Catalyst | ||

| POCl₃/DMF | Forms the Vilsmeier reagent for cyclization of N-arylacetamides. | |

| K₂CO₃-Al₂O₃ | Acts as an efficient solid catalyst in related chalcone synthesis. | researchgate.net |

| Reaction Condition | ||

| Temperature | Low temperature for initiation, higher temperature for cyclization. | ijsr.net |

| Solvent (DMF) | Serves as both reactant and solvent, facilitating the reaction. | nih.gov |

| Ultrasonic Irradiation | Can enhance reaction rates and yields with solid catalysts. | researchgate.net |

Role As a Synthetic Intermediate

Precursor to Polysubstituted Quinolines

By sequentially or concurrently reacting the two halogenated positions, a diverse array of polysubstituted quinolines can be synthesized. For example, a Suzuki coupling at the bromo position followed by a nucleophilic substitution at the chloro position would lead to a 2,3-disubstituted quinoline (B57606) with different groups at each position. The development of one-pot procedures for such transformations is an area of active research, aiming to improve efficiency and reduce synthetic steps. nih.gov

Application in the Synthesis of Fused Heterocyclic Systems

The reactive sites on this compound can be utilized to construct fused heterocyclic systems. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with various reagents can lead to the formation of pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines. nih.gov Similarly, intramolecular reactions involving substituents introduced at the chloro and bromo positions could be designed to form new rings fused to the quinoline or phenyl moieties.

Utility in the Construction of Biologically Active Molecules and Functional Materials

The quinoline scaffold is a known pharmacophore, and many biologically active compounds contain this core structure. nih.govnih.gov By using this compound as a starting material, medicinal chemists can access novel quinoline derivatives for screening as potential therapeutic agents. researchgate.netresearchgate.net The ability to introduce a variety of substituents allows for the fine-tuning of the molecule's properties to optimize its biological activity. researchgate.netontosight.ai Furthermore, the extended π-system of the quinoline ring and the potential for creating larger conjugated systems through cross-coupling reactions make these compounds interesting candidates for the development of new organic materials with applications in electronics and photonics. numberanalytics.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and the environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-(4-Bromophenyl)-2-chloroquinoline, the protons are distributed between the quinoline (B57606) core and the bromophenyl substituent, each exhibiting characteristic chemical shifts and coupling patterns.

The quinoline ring protons (H4, H5, H6, H7, H8) typically resonate in the downfield region of the spectrum (δ 7.5-8.5 ppm) due to the aromatic nature of the ring system. The H4 proton is expected to appear as a distinct singlet, shifted downfield because of the deshielding effects of the adjacent nitrogen atom and the C2-chloro substituent. The protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) form a more complex system of multiplets, often appearing as doublets and triplets of doublets, reflecting their coupling with adjacent protons. preprints.org

The protons of the 4-bromophenyl group typically present as a classic AA'BB' system, which simplifies to two distinct doublets in most spectra, representing the chemically equivalent protons ortho and meta to the bromine atom. mdpi.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H4 | 8.2 - 8.5 | Singlet (s) |

| Quinoline H5/H8 | 7.8 - 8.2 | Doublet (d) or Multiplet (m) |

| Quinoline H6/H7 | 7.5 - 7.8 | Triplet (t) or Multiplet (m) |

| Bromophenyl H2'/H6' | 7.6 - 7.8 | Doublet (d) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. For this compound, a total of 15 distinct carbon signals are expected in the broadband-decoupled spectrum, unless there is accidental overlap.

The carbon atoms of the quinoline ring and the bromophenyl group resonate at characteristic frequencies. The C2 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly deshielded, appearing far downfield (δ > 150 ppm). researchgate.net The carbon atoms of the quinoline ring generally appear in the range of δ 120-150 ppm. In the bromophenyl ring, four signals are anticipated due to symmetry. The ipso-carbon attached to the bromine atom (C4') will have a chemical shift influenced by the halogen, while the other carbons will appear in the typical aromatic region (δ 120-135 ppm). nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2 | 150 - 155 |

| Quinoline C8a | 147 - 150 |

| Quinoline C4 | 138 - 142 |

| Quinoline C4a | 125 - 128 |

| Quinoline C5, C6, C7, C8 | 127 - 135 |

| Quinoline C3 | 130 - 134 |

| Bromophenyl C1' | 135 - 138 |

| Bromophenyl C4' (C-Br) | 122 - 125 |

Note: Assignments are predictive and based on analysis of similar structures. nih.govresearchgate.netresearchgate.net

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of protons within the benzo-fused part of the quinoline ring (H5 through H8) and to verify the coupling between the ortho and meta protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial to confirm the key connection between the two aromatic systems by showing a correlation from the quinoline H4 proton to carbons in the bromophenyl ring (such as C1' and C2'/C6'), and from the bromophenyl protons (H2'/H6') to the C3 carbon of the quinoline ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. frontiersin.org The spectra for this compound are expected to show several key absorption bands. nih.govresearchgate.net

The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C=N stretching of the quinoline ring also falls within this region. The substitution pattern on the rings can be inferred from the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ range. The vibrations corresponding to the carbon-halogen bonds are key identifiers. The C-Cl stretch is typically found in the 1000-1100 cm⁻¹ region, while the C-Br stretch appears at a lower frequency, usually between 500 and 600 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic Rings | 3000 - 3100 |

| C=C / C=N stretching | Aromatic Rings | 1400 - 1600 |

| C-Cl stretching | Chloro-substituent | 1000 - 1100 |

| C-H out-of-plane bending | Aromatic Rings | 700 - 900 |

Source: Data compiled from spectroscopic analysis of related quinoline and halogenated aromatic compounds. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) for this compound (C₁₅H₉BrClN) would have a nominal mass of 317 Da (for the most common isotopes ³⁵Cl and ⁷⁹Br). nih.govresearchgate.net

A key feature of the mass spectrum would be the distinctive isotopic pattern of the molecular ion cluster, resulting from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4, with the M+2 peak having a high relative intensity. Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl), a bromine radical (·Br), or the cleavage of the bond between the quinoline and phenyl rings, leading to fragment ions corresponding to each ring system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules and minimizing fragmentation. For this compound, with a molecular formula of C₁₅H₉BrClN, ESI-MS is employed to verify its molecular mass. In positive ion mode, the compound is expected to be detected as a protonated molecular ion, [M+H]⁺. The resulting mass spectrum would display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature provides definitive confirmation of the elemental composition of the molecule. The technique is particularly valuable for analyzing samples from complex matrices or for high-throughput screening purposes.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique is essential for confirming the identity and assessing the purity of this compound.

In this application, a liquid chromatograph separates the target compound from any impurities, starting materials, or by-products. lcms.czlcms.cz The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer provides the molecular weight of the eluting components, allowing for the unequivocal identification of the main peak as this compound. The method is sensitive enough to detect and quantify trace-level impurities, making it a cornerstone for quality control in pharmaceutical and chemical synthesis. ajrconline.org For instance, a typical LC-MS method would utilize a C18 column and a mobile phase gradient to achieve effective separation. ajrconline.orgumb.edu The mass detector would be set to monitor for the specific mass-to-charge ratio (m/z) of the target compound, confirming its presence and purity. sci-hub.stmdpi.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its extended π-conjugated system, which includes the quinoline and bromophenyl rings.

The absorption spectra of similar quinoline derivatives typically exhibit intense bands in the range of 215 nm to 380 nm. nih.govresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity and the electronic nature of the substituents. For quinoline-based structures, transitions such as π → π* and n → π* are expected. The presence of the chromophoric quinoline system conjugated with the bromophenyl group is expected to result in distinct absorption peaks. researchgate.netrsc.orgsharif.edu

Table 1: Representative UV-Vis Absorption Data for Related Quinoline Compounds

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| Bis-quinolin-3-yl chalcone (B49325) derivatives | 262-277 | Acetonitrile (B52724) |

This table presents data for structurally related compounds to infer the potential absorption characteristics of this compound.

Emission Spectroscopy: Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being excited by a higher energy photon. Many quinoline derivatives are known to be fluorescent due to their rigid, planar, and conjugated structures.

The emission properties of this compound, such as its emission wavelength and quantum yield, are dependent on its structural features and the surrounding environment. Studies on analogous compounds show that quinoline derivatives can emit light across the visible spectrum. For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) exhibits strong emission in the blue region at 422 nm. researchgate.net In contrast, other complex quinoline systems have shown emission maxima at longer wavelengths, such as 527-568 nm. nih.gov The presence of the heavy bromine atom in this compound could potentially influence its emission properties through the heavy-atom effect, which may affect the fluorescence quantum yield.

Table 2: Photophysical Characteristics of Structurally Similar Quinolines

| Compound | Emission Maxima (λ_em, nm) | Emission Color |

|---|---|---|

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | 422 | Blue |

| Bis-quinolin-3-yl chalcone derivatives | 527-568 | Not specified |

This table provides data from related compounds to illustrate the potential fluorescence behavior of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While the specific crystal structure for this compound is not available, data from the closely related analog, 3-bromomethyl-2-chloro-quinoline, offers significant insight. ansfoundation.orgsemanticscholar.org This analog crystallizes in the triclinic space group P-1. ansfoundation.orgsemanticscholar.org Its structure reveals a nearly planar quinoline ring system and is stabilized by intramolecular C-H···Cl and intermolecular C-H···N hydrogen bonds. ansfoundation.orgsemanticscholar.org It is highly probable that this compound would adopt a similar packing arrangement, with the bromophenyl group likely twisted relative to the quinoline plane.

Table 3: Crystallographic Data for the Analog 3-bromomethyl-2-chloro-quinoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | ansfoundation.orgsemanticscholar.org |

| Space Group | P-1 | ansfoundation.orgsemanticscholar.org |

| a (Å) | 6.587(2) | ansfoundation.orgsemanticscholar.org |

| b (Å) | 7.278(3) | ansfoundation.orgsemanticscholar.org |

| c (Å) | 10.442(3) | ansfoundation.orgsemanticscholar.org |

| α (°) | 83.59(3) | ansfoundation.orgsemanticscholar.org |

| β (°) | 75.42(2) | ansfoundation.orgsemanticscholar.org |

| γ (°) | 77.39(3) | ansfoundation.orgsemanticscholar.org |

This data is for a structural analog and provides an expected framework for the solid-state structure of this compound.

Elemental Analysis (CHNX)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and halogens (X) in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula.

For this compound (C₁₅H₉BrClN), the theoretical elemental composition can be calculated from its molecular weight (318.61 g/mol ). The experimental results from a CHNX analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's identity and high purity. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 56.51% |

| Hydrogen | H | 1.008 | 2.85% |

| Bromine | Br | 79.90 | 25.08% |

| Chlorine | Cl | 35.45 | 11.12% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the isolation and purity assessment of this compound. Following its synthesis, the crude product is typically purified using column chromatography. google.com In this method, the compound is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents), which separates the desired product from unreacted starting materials and by-products based on differences in polarity.

For assessing the final purity of the compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. lcms.cz An HPLC system equipped with a UV detector can provide a quantitative measure of purity by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The use of a standardized method allows for high precision and reproducibility in quality control.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, simple, and inexpensive analytical technique used to determine the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate, it is possible to visualize the consumption of starting materials and the formation of the product, in this case, this compound.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica gel or alumina, coated onto a flat carrier like a glass or plastic plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

In the synthesis of this compound, TLC is an indispensable tool for qualitative analysis at various reaction time points. A typical procedure involves dissolving a minute sample of the reaction mixture in a volatile solvent and applying it as a small spot on the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the developing solvent system (eluent).

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Different compounds in the reaction mixture will have distinct Rf values under a specific set of chromatographic conditions. The starting materials will have their characteristic Rf values, and as the reaction proceeds, a new spot corresponding to the product, this compound, will appear and intensify, while the spots of the reactants diminish. The reaction is considered complete when the starting material spots are no longer visible on the TLC plate.

The choice of the eluent system is critical for achieving good separation. For a compound like this compound, which possesses moderate polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. The optimal ratio of these solvents is determined experimentally to achieve Rf values for the components of interest ideally between 0.3 and 0.7 for clear separation. Visualization of the spots on the TLC plate is often achieved under UV light (254 nm), as quinoline derivatives are typically UV-active.

Below is an illustrative data table showing typical TLC monitoring of a reaction to synthesize this compound.

| Time (hours) | Starting Material A (Rf) | Starting Material B (Rf) | This compound (Rf) |

| 0 | 0.55 | 0.20 | - |

| 1 | 0.55 (faint) | 0.20 (faint) | 0.40 |

| 2 | - | - | 0.40 |

| Eluent System: Ethyl Acetate/Hexane (3:7 v/v); Stationary Phase: Silica Gel 60 F254. The values presented are illustrative. |

Column Chromatography for Purification

Following the completion of the reaction, the crude product mixture often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from this mixture.

The principle of column chromatography is similar to TLC, but on a much larger scale. A glass column is packed with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent), the mobile phase, is passed through the column.

The components of the mixture move down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase. Less polar compounds tend to travel faster down the column with a less polar eluent, while more polar compounds are retained more strongly by the polar silica gel and move down more slowly. By collecting the eluent in a series of fractions, the separated components can be isolated.

For the purification of this compound, the crude product is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dry-loading method is often preferred to ensure a uniform application onto the column. The column is typically packed with silica gel using a slurry method with a non-polar solvent like hexane to ensure a homogenous and bubble-free packing.

The selection of the eluent system is guided by the results from the TLC analysis. A solvent system that provides a good separation of the target compound from its impurities on the TLC plate is chosen as the starting eluent for the column chromatography. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over the course of the separation. This allows for the elution of less polar impurities first, followed by the desired product, and finally the more polar impurities.

The collected fractions are analyzed by TLC to identify those containing the pure this compound. Fractions with the same single spot corresponding to the product's Rf value are combined, and the solvent is removed under reduced pressure to yield the purified compound.

An example of a column chromatography purification scheme for this compound is detailed in the table below.

| Fraction Numbers | Eluent System (Ethyl Acetate/Hexane) | Compound(s) Eluted |

| 1-5 | 100% Hexane | Non-polar impurities |

| 6-15 | 5% Ethyl Acetate in Hexane | Less polar by-products |

| 16-30 | 10% Ethyl Acetate in Hexane | This compound |

| 31-40 | 20% Ethyl Acetate in Hexane | More polar impurities |

| Stationary Phase: Silica Gel (230-400 mesh). The data presented is for illustrative purposes. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for systems like 3-(4-Bromophenyl)-2-chloroquinoline.

Geometry optimization using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), is the first step in most computational studies. nih.govrjptonline.org This process calculates the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule in the gas phase. The results of this optimization include precise bond lengths, bond angles, and dihedral angles.

Comparing these theoretically predicted parameters with experimental data from X-ray crystallography, when available, helps validate the computational model. nih.gov For many organic molecules, a good correlation is observed, although slight deviations are expected since calculations model an isolated molecule while experiments are conducted in a solid state. nih.gov The electronic structure analysis also reveals the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor.

Table 1: Selected Optimized Geometrical Parameters for a Representative Chloroquinoline Structure (Note: This table presents typical data obtained from DFT calculations for quinoline (B57606) derivatives and is for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Cl | 1.745 |

| C3-C4 | 1.421 | |

| C3-C(Phenyl) | 1.490 | |

| C(Phenyl)-Br | 1.910 | |

| Bond Angles (°) | Cl-C2-N1 | 115.8 |

| N1-C2-C3 | 123.5 | |

| C2-C3-C4 | 119.7 | |

| Dihedral Angle (°) | C4-C3-C(Phenyl)-C(Phenyl) | 45.2 |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

By comparing the computed spectrum with experimentally obtained IR or Raman spectra, a detailed assignment of the spectral bands to specific molecular motions can be made. nih.gov This comparison serves as a further confirmation of the molecule's structure. For this compound, key vibrational modes would include the C-Cl stretch, C-Br stretch, C=N stretch of the quinoline ring, and various C-H and C-C vibrations of the aromatic systems.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative, showing the types of vibrational modes identified in quinoline and bromophenyl compounds.)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | C-H stretch | Aromatic rings |

| ~1600 | C=C / C=N stretch | Quinoline ring |

| ~1450 | C-C stretch | Ring systems |

| ~830 | C-H bend | Out-of-plane (para-subst. phenyl) |

| ~750 | C-Cl stretch | Chloro group on quinoline |

| ~650 | C-Br stretch | Bromo group on phenyl ring |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. rjptonline.orgresearchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack and provide insight into its electronic transitions. rjptonline.org

Table 3: Frontier Molecular Orbital Properties (Note: The values are representative for similar heterocyclic systems and illustrate the output of FMO analysis.)

| Parameter | Value (eV) | Description |

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates kinetic stability and chemical hardness |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the molecule's dynamic behavior. MD simulations can reveal the accessible conformations of the molecule, such as the rotation around the single bond connecting the phenyl and quinoline rings. Furthermore, these simulations are essential for studying intermolecular interactions, for instance, how this compound might interact with solvent molecules or bind to a biological target like a protein active site.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire course of a chemical reaction. For this compound, a key reaction of interest would be the nucleophilic substitution of the chlorine atom at the C2 position, a common reaction for 2-chloroquinolines. nih.gov Reaction pathway modeling can identify the transition state structure—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, which governs the reaction rate. This analysis provides a deep, mechanistic understanding of the compound's reactivity that can be difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Methodologies